molecular formula C15H16N2O3 B1210159 Carbamazepine dihydrate CAS No. 85756-57-6

Carbamazepine dihydrate

Cat. No.: B1210159
CAS No.: 85756-57-6
M. Wt: 272.30 g/mol
InChI Key: UPTJXAHTRRBMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamazepine dihydrate: is a crystalline form of carbamazepine, a well-known anticonvulsant and mood-stabilizing drug. It is primarily used in the treatment of epilepsy and neuropathic pain. The dihydrate form contains two molecules of water per molecule of carbamazepine, which can influence its solubility and stability properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbamazepine dihydrate can be synthesized by suspending carbamazepine in distilled water and stirring the mixture for an extended period, typically 48 hours . This process allows the carbamazepine to absorb water molecules and form the dihydrate crystal structure.

Industrial Production Methods: In industrial settings, this compound is often produced using hot melt extrusion techniques. This involves heating the compound to a specific temperature to facilitate the formation of the dihydrate form. The dehydration process and subsequent rehydration can also be controlled to produce the desired crystalline form .

Chemical Reactions Analysis

Types of Reactions: Carbamazepine dihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

CAS No.

85756-57-6

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

benzo[b][1]benzazepine-11-carboxamide;dihydrate

InChI

InChI=1S/C15H12N2O.2H2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17;;/h1-10H,(H2,16,18);2*1H2

InChI Key

UPTJXAHTRRBMJE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N.O.O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N.O.O

85756-57-6

Related CAS

298-46-4 (Parent)

Synonyms

Amizepine
Carbamazepine
Carbamazepine Acetate
Carbamazepine Anhydrous
Carbamazepine Dihydrate
Carbamazepine Hydrochloride
Carbamazepine L-Tartrate (4:1)
Carbamazepine Phosphate
Carbamazepine Sulfate (2:1)
Carbazepin
Epitol
Finlepsin
Neurotol
Tegretol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamazepine dihydrate
Reactant of Route 2
Reactant of Route 2
Carbamazepine dihydrate
Reactant of Route 3
Reactant of Route 3
Carbamazepine dihydrate
Reactant of Route 4
Carbamazepine dihydrate
Reactant of Route 5
Carbamazepine dihydrate
Reactant of Route 6
Carbamazepine dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.